![molecular formula C20H23NO4 B5703394 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide](/img/structure/B5703394.png)
4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide, also known as 25B-NBOMe, is a synthetic phenethylamine that belongs to the NBOMe class of drugs. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, in recent years, it has also been studied for its potential therapeutic applications.
Wirkmechanismus
4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for the 5-HT2B and 5-HT2C receptors. Activation of the 5-HT2A receptor by 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide leads to the activation of intracellular signaling pathways, which ultimately lead to the psychedelic effects of the drug.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide are similar to those of other psychedelic drugs. It can cause alterations in perception, thought, and mood. It can also cause visual hallucinations, synesthesia, and ego death. Physiologically, it can cause tachycardia, hypertension, and hyperthermia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide in lab experiments is its potency. It is much more potent than other psychedelics, such as LSD, which means that smaller doses can be used. This can be beneficial when conducting experiments on animals, as it reduces the amount of drug needed and minimizes the risk of adverse effects. However, one limitation is the lack of research on its long-term effects. It is not yet known what the chronic effects of 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide are, which makes it difficult to use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide. One area of interest is its potential therapeutic applications. Further studies are needed to explore its anti-inflammatory and analgesic properties, as well as its potential as a treatment for psychiatric disorders. Another area of interest is its mechanism of action. More research is needed to fully understand how it interacts with the serotonin receptors and how this leads to its psychedelic effects. Finally, more research is needed on its long-term effects, particularly on the brain and other organs.
Synthesemethoden
The synthesis of 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide involves the condensation of 2,5-dimethoxybenzaldehyde with diethylamine to form 4-(2,5-dimethoxybenzylideneamino)-N,N-diethylbenzamide. This intermediate is then reduced using sodium borohydride to yield 4-(2,5-dimethoxybenzylamino)-N,N-diethylbenzamide, which is then benzoylated using benzoyl chloride to form 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide are still being explored. However, some studies have shown that it may have anti-inflammatory and analgesic properties. In a study conducted on rats, 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide was found to reduce inflammation and pain in a dose-dependent manner.
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-21(6-2)20(23)15-9-7-14(8-10-15)19(22)17-13-16(24-3)11-12-18(17)25-4/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYZCYJFLOZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.